N-(4-methoxyphenyl)-N'-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}ethanediamide
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Overview
Description
N’-(4-METHOXYPHENYL)-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of methoxyphenyl groups and an oxan-4-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-METHOXYPHENYL)-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE typically involves the following steps:
Formation of the oxan-4-yl intermediate: This step involves the reaction of 4-methoxyphenyl derivatives with suitable reagents to form the oxan-4-yl moiety.
Amide bond formation: The oxan-4-yl intermediate is then reacted with ethanediamine derivatives under appropriate conditions to form the desired amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-METHOXYPHENYL)-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl groups can be oxidized to form corresponding quinones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving amides and methoxyphenyl groups.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-METHOXYPHENYL)-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N’-(4-METHOXYPHENYL)-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE: shares structural similarities with other amides and methoxyphenyl derivatives.
N’-(4-METHOXYPHENYL)-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE: can be compared with compounds like N-(4-METHOXYPHENYL)ETHANEDIAMIDE and N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE.
Uniqueness
The uniqueness of N’-(4-METHOXYPHENYL)-N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}ETHANEDIAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C22H26N2O5 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
N'-(4-methoxyphenyl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]oxamide |
InChI |
InChI=1S/C22H26N2O5/c1-27-18-7-3-16(4-8-18)22(11-13-29-14-12-22)15-23-20(25)21(26)24-17-5-9-19(28-2)10-6-17/h3-10H,11-15H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
SKOFPIHZNIGOAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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